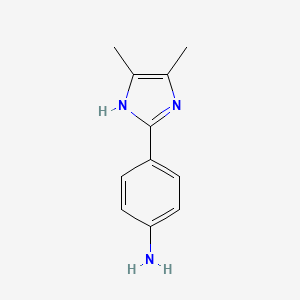![molecular formula C10H14ClNS B3308316 C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine CAS No. 937651-31-5](/img/structure/B3308316.png)
C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine
Descripción general
Descripción
C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine (CTCM) is a compound that has become increasingly popular in scientific research due to its interesting properties and potential applications. CTCM is a heterocyclic compound, containing both a cyclopentyl and thiophene ring. It has a molecular weight of 166.6 g/mol and a melting point of 140-142°C. CTCM is a colorless, odorless, and volatile liquid with a boiling point of 295°C.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its derivatives, which include “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .
Anti-Inflammatory and Anti-Psychotic Drugs
Thiophene-based compounds have been found to have anti-inflammatory and anti-psychotic properties . This suggests that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could potentially be used in the development of new anti-inflammatory and anti-psychotic drugs .
Anti-Arrhythmic and Anti-Anxiety Medications
Compounds with a thiophene nucleus have been used in the development of anti-arrhythmic and anti-anxiety medications . This implies that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could be used in similar applications .
Antifungal and Antioxidant Applications
Thiophene-based compounds have demonstrated antifungal and antioxidant properties . This suggests potential applications of “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” in the development of new antifungal and antioxidant treatments .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the presence of a thiophene ring in “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine”, it could potentially be used as a reagent in this reaction .
Organic Solar Cells
Thiophene-based compounds have been used in the fabrication of organic solar cells . This suggests that “C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine” could potentially be used in the development of new organic solar cells .
Propiedades
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10/h3-4H,1-2,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEPTTJHGCVMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



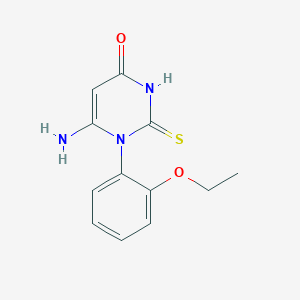
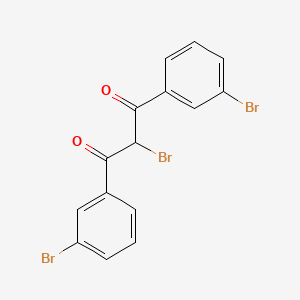
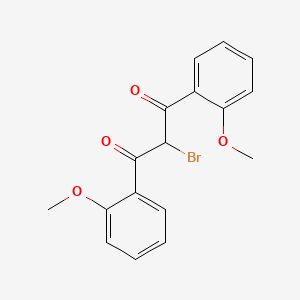

![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
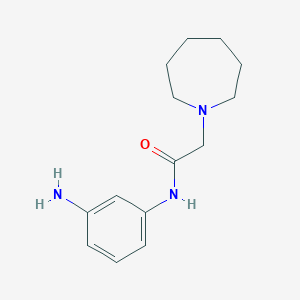
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)
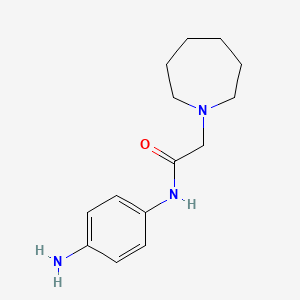

![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
